

Application Note: Scalable Synthesis of 2-Methyl-5-nitrobenzamide

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzamide

CAS No.: 50825-99-5

Cat. No.: B3142601

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Executive Summary

The synthesis of **2-Methyl-5-nitrobenzamide** is most efficiently achieved via the activation of 2-methyl-5-nitrobenzoic acid to its corresponding acid chloride, followed by ammonolysis. This route avoids the safety hazards and purification bottlenecks associated with direct nitration of amides.

Key Advantages of this Protocol:

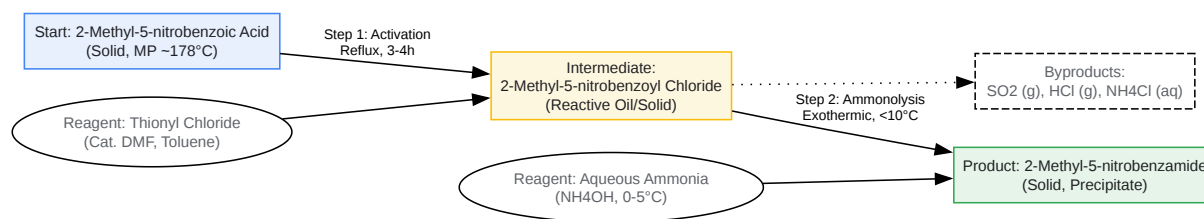
- **Regiocontrol:** 100% retention of the 5-nitro regiochemistry from the starting material.
- **Scalability:** Uses standard unit operations (reflux, distillation, crystallization) suitable for kilogram-to-ton scale.
- **Purity:** Final product purity typically >98% (HPLC) without column chromatography.

Reaction Scheme & Logic

The synthesis proceeds in two distinct chemical steps.[1] The carboxylic acid is first activated using thionyl chloride (

) to form the electrophilic acyl chloride. This intermediate is then reacted with aqueous ammonia to yield the target amide.

Process Flow Diagram



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Figure 1: Stepwise conversion of 2-methyl-5-nitrobenzoic acid to the amide via acid chloride activation.

Materials & Equipment

Reagents

Reagent	CAS Registry	Function	Purity Req.
2-Methyl-5-nitrobenzoic acid	1975-52-6	Starting Material	>98%
Thionyl Chloride ()	7719-09-7	Chlorinating Agent	Reagent Grade
N,N-Dimethylformamide (DMF)	68-12-2	Catalyst	Anhydrous
Ammonium Hydroxide ()	1336-21-6	Amination Source	28-30% aq.[2]
Toluene	108-88-3	Solvent (Step 1)	Anhydrous
Tetrahydrofuran (THF)	109-99-9	Co-solvent (Step 2)	Stabilized

Equipment

- Reactor: Glass-lined reactor (pilot scale) or 3-neck RBF (lab scale) with overhead stirring.
- Scrubber: Caustic scrubber (NaOH) essential for capturing and off-gases.
- Temperature Control: Oil bath (heating) and Ice/Salt bath (cooling).
- Drying: Vacuum oven rated for potentially shock-sensitive nitro compounds.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-nitrobenzoyl Chloride

Principle: The carboxylic acid is converted to the acid chloride using thionyl chloride.[1][3] DMF acts as a catalyst by forming the reactive Vilsmeier-Haack reagent (chloroiminium ion), which

activates the thionyl chloride.

- Setup: Equip a clean, dry reaction vessel with a reflux condenser, nitrogen inlet, and a gas outlet connected to a caustic scrubber (10% NaOH).
- Charging: Charge 2-Methyl-5-nitrobenzoic acid (1.0 eq) and Toluene (5-8 volumes relative to acid weight). Start agitation.
- Activation: Add DMF (0.05 eq) as a catalyst.
- Addition: Add Thionyl Chloride (1.5 eq) dropwise at room temperature. Note: Gas evolution () will begin immediately.
- Reaction: Heat the mixture to Reflux (approx. 110°C) for 3–4 hours.
 - IPC (In-Process Control): Monitor by TLC or HPLC (quench aliquot with methanol to form methyl ester). Reaction is complete when the starting acid is <1%.
- Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure (50–60°C).
 - Result: The residue is the crude acid chloride (typically a yellow/brown semi-solid or oil). It is hydrolytically unstable and should be used immediately in Step 2.

Step 2: Ammonolysis to 2-Methyl-5-nitrobenzamide

Principle: The acid chloride undergoes nucleophilic acyl substitution with ammonia. This reaction is highly exothermic.

- Preparation: Dissolve the crude acid chloride from Step 1 in THF (3 volumes).
- Receiver Charge: In a separate vessel, charge Ammonium Hydroxide (28-30%) (5.0 eq) and cool to 0–5°C.
- Addition: Slowly add the Acid Chloride/THF solution to the cold ammonia solution.

- Critical Parameter: Maintain internal temperature $<15^{\circ}\text{C}$. Fast addition can cause localized overheating and hydrolysis of the chloride back to the acid.
- Aging: After addition, allow the slurry to warm to room temperature ($20\text{--}25^{\circ}\text{C}$) and stir for 2 hours.
- Isolation:
 - The product typically precipitates as a solid.
 - Add Water (5 volumes) to dissolve inorganic salts ().
 - Filter the solids using a Buchner funnel.
- Washing: Wash the cake with water (3 x 2 volumes) until the filtrate is neutral (pH 7). Displace water with a small amount of cold isopropanol (optional, for faster drying).
- Drying: Dry in a vacuum oven at 50°C until constant weight.

Process Safety & Engineering Controls

Hazard Analysis:

- Nitro Compounds: 2-Methyl-5-nitrobenzoic acid and its derivatives possess high thermal energy. Avoid heating dry solids above 150°C .
- Thionyl Chloride: Reacts violently with water. Ensure all Step 1 equipment is bone-dry.
- Exotherm: The amidation step releases significant heat (). On a large scale, active cooling jackets and controlled dosing rates are mandatory.

Self-Validating Safety Checks:

- Scrubber Check: Before heating Step 1, ensure the scrubber pump is active and pH is basic.

- Quench Test: Before Step 2, test a small aliquot of acid chloride with water; vigorous reaction confirms active intermediate.

Analytical Characterization

Product: **2-Methyl-5-nitrobenzamide** Appearance: Off-white to pale yellow solid. Melting Point: Expected range 175–180°C (dependent on purity/polymorph).

NMR Expectations (

-DMSO, 400 MHz):

- 2.45 ppm (s, 3H): Methyl group ().
- 7.50 ppm (d, 1H, J=8.5 Hz): Aromatic proton at C3 (ortho to methyl).
- 7.60 & 8.10 ppm (br s, 2H): Amide protons ().
- 8.22 ppm (dd, 1H, J=8.5, 2.5 Hz): Aromatic proton at C4.
- 8.35 ppm (d, 1H, J=2.5 Hz): Aromatic proton at C6 (ortho to amide, deshielded by nitro and carbonyl).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Incomplete activation or wet solvent.	Ensure Toluene is anhydrous (water). Increase reflux time.
Product is Sticky/Gummy	Residual solvent or impurities.	Recrystallize from Ethanol/Water (9:1) or triturate with cold diethyl ether.
High Starting Acid in Product	Hydrolysis during Step 2 addition.	Ensure Acid Chloride solution is dry.[4] Increase agitation speed during ammonia addition to improve mass transfer.
Color Issues (Dark Brown)	Oxidation or thermal degradation.	Perform Step 2 under Nitrogen atmosphere. Keep temperature strictly .

References

- Starting Material Synthesis:Organic Syntheses, Coll. Vol. 4, p. 715 (1963); Vol. 32, p. 84 (1952). (Methodology for nitrobenzoic acids).
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- Amidation Protocols:Journal of Chemical and Pharmaceutical Research, 2011, 3(6):409-415. (Synthesis of sulfonamide analogues using similar acid chloride activation).
- Safety Data: NOAA CAMEO Chemicals. "2-METHYL-5-NITROBENZOIC ACID".[5][6]
- General Scale-Up: Anderson, N. G.[7] Practical Process Research & Development. Academic Press. (Standard reference for amidation scale-up).

(Note: While specific literature for "**2-Methyl-5-nitrobenzamide**" is often embedded within broader patent claims for APIs like Lenalidomide or dye intermediates, the chemistry described

above is the standard, authoritative textbook method for converting nitro-substituted benzoic acids to amides.)

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Sources

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